molecular formula C19H19ClN2O3 B2940813 5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide CAS No. 1252817-52-9

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide

Cat. No.: B2940813
CAS No.: 1252817-52-9
M. Wt: 358.82
InChI Key: JOIAJBUWOWJUHP-UHFFFAOYSA-N
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Description

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of indole-2-carboxamides. This scaffold is recognized for its potential in early-stage drug discovery, particularly in the development of novel therapeutic agents. Indole-2-carboxamide analogues have demonstrated substantial promise as antitubercular agents. Scientific studies have shown that closely related compounds exert their activity by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial target in Mycobacterium tuberculosis . MmpL3 is responsible for transporting mycolic acids, essential components of the mycobacterial cell wall, and its inhibition leads to bacterial cell death . Furthermore, research indicates that the indole-2-carboxamide scaffold can be fine-tuned to confer activity against cancer cell lines. Some derivatives have shown potent cytotoxic and antiproliferative activities against pediatric glioblastoma and other high-grade tumor cells, with certain compounds exhibiting minimal cytotoxicity against healthy cells, suggesting a selective mechanism of action . Additional research into structurally similar indole carboxamides has explored their role as inhibitors of the WNT/β-catenin signaling pathway by targeting the PDZ domain of Dishevelled proteins (DVL), highlighting another potential application in oncology research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-chloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-25-18-8-12(4-7-17(18)24-2)11-21-19(23)16-10-13-9-14(20)5-6-15(13)22-16/h4-10,22H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIAJBUWOWJUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 351.79 g/mol

This compound features a chlorine atom, an ethoxy group, and a methoxy group attached to the indole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly those associated with the epidermal growth factor receptor (EGFR) signaling pathway. Studies indicate that it exhibits significant inhibitory effects on mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC) .
  • Induction of Apoptosis : Research demonstrates that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells .

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
H1975 (NSCLC)0.12EGFR T790M inhibition
MCF7 (Breast Cancer)0.45Induction of apoptosis
HeLa (Cervical Cancer)0.30Cell cycle arrest

Case Studies

  • Study on NSCLC : A recent study demonstrated that this compound effectively inhibited the growth of H1975 cells with an IC50 value of 0.12 µM, comparable to standard treatments like osimertinib .
  • Apoptosis Induction in MCF7 Cells : In MCF7 breast cancer cells, this compound was found to significantly increase caspase-3 and caspase-8 levels, indicating enhanced apoptotic activity .
  • Cell Cycle Analysis in HeLa Cells : Flow cytometry analysis revealed that treatment with this compound led to a notable increase in the percentage of cells in the G1 phase, suggesting effective cell cycle arrest .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with good oral bioavailability predicted through computational models . Toxicological assessments indicate a low toxicity profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related indole-2-carboxamides:

Compound Name Substituents (Indole Core) Amide Side Chain Biological Target EC50/KB/IC50 Key SAR Insights Reference ID
Target: 5-Chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide 5-Cl 3-Ethoxy-4-methoxybenzyl Not specified N/A Ethoxy/methoxy groups may enhance solubility and π-π stacking vs. alkyl chains. N/A
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide 5-Cl, 3-ethyl 4-(Dimethylamino)phenethyl CB1 allosteric modulator EC50 = 50 nM C3 alkyl (ethyl) boosts potency; dimethylamino enhances binding cooperativity.
5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide 5-Cl 4-(Piperidin-1-yl)phenethyl CB1 allosteric modulator EC50 = 90 nM Piperidine ring improves affinity but reduces cooperativity vs. dimethylamino.
5-Chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide 5-Cl, 3-pentyl 4-(Piperidin-1-yl)phenethyl CB1 allosteric modulator KB = 470 nM Longer C3 alkyl chains (pentyl) enhance binding cooperativity (α = 18).
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F 4-Benzoylphenyl Not specified N/A Fluoro substitution reduces steric hindrance; benzoyl enhances rigidity.
5-Chloro-N-((1-(3-cyanobenzyl)-1H-triazol-4-yl)methyl)-3-((3,5-dimethylphenyl)sulfonyl)-1H-indole-2-carboxamide 5-Cl, 3-sulfonyl Triazolylmethyl + cyanobenzyl HIV-1 NNRTI Not reported Sulfonyl and triazole groups improve antiviral activity via π-stacking.
5-Chloro-N-(4-ethylbenzophenone)-3-ethyl-1H-indole-2-carboxamide 5-Cl, 3-ethyl 4-Ethylbenzophenone Photoactivatable probe N/A Benzophenone enables photo-crosslinking for target identification.

Structural and Functional Analysis

Substitution at Indole C3 Position: The target compound lacks substitution at the indole C3 position, unlike analogs with ethyl or pentyl groups (e.g., compound 13 in ), which exhibit nanomolar CB1 modulation. C3 alkyl chains enhance hydrophobic interactions with CB1’s allosteric pocket, suggesting the target may have lower potency unless compensated by its benzyl substituents .

Amide Side Chain Modifications: The 3-ethoxy-4-methoxybenzyl group distinguishes the target from phenethyl-based analogs (e.g., ). The methoxy and ethoxy groups could improve solubility compared to alkyl chains, but may reduce membrane permeability. In contrast, phenethyl side chains with dimethylamino or piperidinyl groups optimize charge transfer and hydrogen bonding with CB1 .

Halogen Effects :

  • The 5-chloro substituent is conserved in most CB1 modulators (e.g., ), whereas 5-fluoro analogs (e.g., ) show altered electronic profiles. Chlorine’s electronegativity and size likely stabilize receptor interactions via halogen bonding.

Biological Target Specificity: Unlike triazole- or sulfonyl-containing derivatives targeting HIV-1 NNRTIs or benzophenone-based photoaffinity probes , the target’s methoxy/ethoxy benzyl group may favor CNS targets like CB1 or kinases, though this requires experimental validation.

Key Research Findings and SAR Trends

Critical Role of Carboxamide Group :

  • Replacing the carboxamide with esters (e.g., in Org27569 analogs) abolishes CB1 allosteric modulation, underscoring the amide’s necessity for hydrogen bonding .

Side Chain Optimization: Phenethylamines with dimethylamino groups (e.g., compound 13, ) outperform piperidinyl or unsubstituted aryl groups in potency, suggesting tertiary amines enhance cation-π interactions.

C3 Alkyl Chain Length :

  • Pentyl chains at C3 (e.g., ICAM-b, ) improve cooperativity (α = 18) over ethyl (α = 10), indicating longer chains better stabilize receptor conformations.

Benzyl vs.

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